4-(氯甲基)-2-甲基-1,3-噁唑

描述

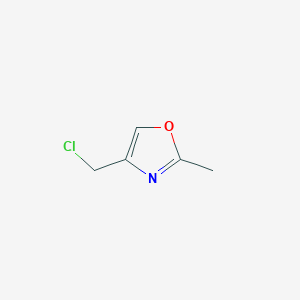

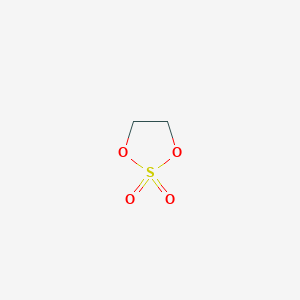

The compound "4-(Chloromethyl)-2-methyl-1,3-oxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The chloromethyl group at the 4-position and a methyl group at the 2-position distinguish it from other isoxazole derivatives. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 4-chloroisoxazoles, which are closely related to 4-(Chloromethyl)-2-methyl-1,3-oxazole, can be achieved through chlorinative cyclization. This process involves the use of N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl) in nitromethane solvent, where chlorine and hydrochloric acid are generated in situ . Another approach for synthesizing 4-chloromethyl-1,3-oxazoles involves the highly regioselective halogenation of 1,3-oxazole N-oxide/HCl salts using POCl3 with HCl salts, which results in direct precipitation of the products . Additionally, a method for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles has been described, which employs N-chlorosuccinimide in acetonitrile under mild conditions to achieve high regioselectivity .

Molecular Structure Analysis

The molecular structure and various properties of 4-(chloromethyl)-3,5-dimethylisoxazole have been studied using density functional theory (DFT) calculations. The DFT/B3LYP/6-31+G(d,p) basis set was used to determine the optimized geometry, vibrational analysis, electronic properties, and other structural properties. The Gauge Independent Atomic orbitals (GIAO) method was employed to calculate the chemical shifts for proton and carbon NMR spectra. The molecular electrostatic potential (MEP) and the nonlinear optical activity were also analyzed, showing that the addition of the chloromethyl group to the isoxazole ring increases the nonlinear optical activity .

Chemical Reactions Analysis

While the specific chemical reactions involving 4-(Chloromethyl)-2-methyl-1,3-oxazole are not detailed in the provided papers, the related compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles under mild conditions . This suggests that chlorinated heterocyclic compounds can participate in oxidation reactions and may serve as reagents or intermediates in the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(chloromethyl)-3,5-dimethylisoxazole have been elucidated through computational analysis. The study includes the calculation of hyperpolarizability, which indicates the compound's potential for nonlinear optical applications. The difference in molecular electrostatic potential upon the addition of the chloromethyl group suggests changes in reactivity and interaction with other molecules. The computational analysis provides insights into the reactivity descriptors and natural bond orbitals, which are essential for understanding the behavior of the compound in various chemical environments .

科学研究应用

Synthesis and Chemical Reactivity

4-(氯甲基)-2-甲基-1,3-噁唑在科学研究中的一个基础应用是其用于合成卤代噁唑,表现出高区域选择性和中等至良好的产率。这种化合物作为一个反应性支架,可用于进一步的化学修饰,例如取代反应以创建各种官能化的噁唑。值得注意的是,其反应性促进了在温和条件下通过直接卤代合成2-芳基-4-卤甲基-5-甲基-1,3-噁唑,突显了它在有机合成和化学研究中的重要性(Yamane, Mitsudera, & Shundoh, 2004)。此外,氯甲基类似物在生成多样的2-取代(烷基氨基,烷基硫基,烷氧基)甲基噁唑方面起着关键作用,强调了它在噁唑环的2位进行合成扩展的多功能性(Patil & Luzzio, 2016)。

Mechanistic Studies and Ligand Design

对4-(氯甲基)-2-甲基-1,3-噁唑的进一步研究探讨了它在机理研究和新合成方法的发展中的作用。对锂化噁唑的加成反应的研究提供了关于立体选择性形成和氯甲基基团对反应结果的影响的见解,深化了有机化学反应机制的理解(Capriati, Degennaro, Florio, & Luisi, 2002)。此外,它的应用延伸到配位化学领域,在那里噁唑配体,包括4-(氯甲基)-2-甲基-1,3-噁唑的衍生物,被用作过渡金属催化的不对称合成中的手性辅助剂。这些应用突显了该化合物在设计用于催化和合成化学的多功能配体中的实用性(Gómez, Muller, & Rocamora, 1999)。

Advanced Material Synthesis

4-(氯甲基)-2-甲基-1,3-噁唑的反应性特点使其成为合成具有潜在电子和光子应用的材料中的有价值中间体。它能够进行各种取代反应,从而开发具有特定电子性能的基于噁唑的材料,有助于材料科学和工程的进步(Beccalli, Clerici, & Gelmi, 1999)。

安全和危害

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, reactions, or applications of the compound.

属性

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQXKLNZCIOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617073 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methyl-1,3-oxazole | |

CAS RN |

141399-53-3 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)